3,4-Dicyanofuroxan

Description

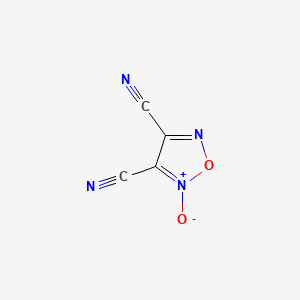

Structure

3D Structure

Properties

IUPAC Name |

2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O2/c5-1-3-4(2-6)8(9)10-7-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSBIKDWXIRAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NO[N+](=C1C#N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170000 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-81-2 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3,4 Dicyanofuroxan

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups and molecular vibrations within a compound. These techniques are essential for confirming the identity and purity of synthesized materials like 3,4-Dicyanofuroxan.

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a widely employed technique for the characterization of organic compounds, including this compound researchgate.netgoogle.comosti.govresearchgate.net. The technique detects the absorption of infrared radiation by molecular vibrations, such as stretching and bending of chemical bonds. The presence of characteristic functional groups leads to specific absorption bands in the IR spectrum. For this compound, the nitrile groups (C≡N) are expected to exhibit strong absorption in the region of approximately 2200-2260 cm⁻¹. While specific assignments for all vibrational modes of this compound are not extensively detailed in the provided literature, IR spectroscopy is routinely used to confirm its presence and purity during synthesis google.comosti.gov. For instance, IR spectra are reported as part of the comprehensive characterization of synthesized materials derived from or related to this compound researchgate.netresearchgate.netacs.orgfrontiersin.org.

Table 3.1.1: Characteristic Infrared Absorption Bands (General for Nitrile Groups)

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Nitrile (C≡N) | 2200 - 2260 | Strong absorption, indicative of nitrile. |

| Furoxan Ring | Varies | Multiple bands related to ring vibrations. |

Raman Spectroscopy Investigations

Raman spectroscopy complements IR spectroscopy by detecting molecular vibrations through inelastic scattering of light. It is sensitive to changes in molecular polarizability during vibrations. Like IR spectroscopy, Raman spectroscopy is utilized in the characterization of furoxan derivatives and related energetic materials acs.orgresearchgate.net. While direct Raman spectral data for this compound is not explicitly detailed in the provided search results, its application in characterizing related furoxan structures suggests its utility in identifying specific vibrational modes, including those associated with the furoxan ring and the nitrile functionalities. Raman spectroscopy is particularly valuable as it can detect vibrations that might be weak or inactive in IR spectroscopy, offering a more complete picture of the molecular vibrational fingerprint.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹³C NMR is particularly informative due to the wide chemical shift range for carbon atoms, allowing for differentiation of various carbon environments. ¹H NMR is primarily useful for characterizing derivatives, while ¹⁴N NMR provides insights into the nitrogen environments.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy is extensively used to characterize this compound and its derivatives researchgate.netosti.govresearchgate.netacs.orgfrontiersin.orgrsc.orgacs.orgnih.govfinechem-mirea.ru. The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, offering precise information about their electronic environment. Theoretical studies and experimental data suggest that the furoxan ring carbons of this compound appear in characteristic regions. Specifically, carbons adjacent to the N-oxide moiety within the furoxan ring are typically observed in the range of 106-108 ppm, while the other furoxan ring carbons, involved in C-N bonds, resonate in the range of 142-147 ppm acs.orgfinechem-mirea.ru. Earlier studies on parent furoxan also reported signals around 103.5 ppm (C₃) and 144.7 ppm (C₄) acs.org. Computational studies using methods like B3LYP/aug-cc-pVTZ have shown good agreement with experimental data, confirming these assignments finechem-mirea.ru. The nitrile carbons (C≡N) are generally expected to appear in the range of 110-120 ppm, though specific assignments for this compound are not explicitly detailed in the provided snippets.

Table 3.2.1: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Type / Position | Chemical Shift (ppm) | Notes | Source Reference |

| Furoxan Ring (C-N-O) | ~106.1 – 107.7 | Carbons adjacent to N-oxide in furoxan rings. | acs.orgfinechem-mirea.ru |

| Furoxan Ring (C-N) | ~142.4 – 146.7 | Other carbons in the furoxan ring. | acs.orgfinechem-mirea.ru |

| Nitrile (C≡N) | (Expected: 110-120) | Specific assignment not detailed in provided snippets. | General Knowledge |

| Furoxan Ring (C₃) | ~103.5 | Parent furoxan. | acs.org |

| Furoxan Ring (C₄) | ~144.7 | Parent furoxan. | acs.org |

| Furoxan Ring (C₃/C₄) | ~107.0 – 110.8 | For C₃ in related furoxan structures. | rsc.org |

| Furoxan Ring (C₃/C₄) | ~149.4 – 159.9 | For C₄ in related furoxan structures. | rsc.org |

Nitrogen-14 (¹⁴N) NMR Characterization

X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis provides invaluable insights into the three-dimensional structure of crystalline solids, revealing details about molecular conformation and how molecules arrange themselves within a crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of a compound in its solid state. Studies on this compound have confirmed its molecular structure and provided detailed information about its conformation. Research has indicated that the molecule is planar in its equilibrium structure, possessing CS symmetry researchgate.netfinechem-mirea.ruresearchgate.netfinechem-mirea.rucore.ac.uk. This planarity is a significant characteristic that influences its electronic properties and intermolecular interactions. The precise bond lengths and angles determined through XRD are essential for computational modeling and understanding the molecule's behavior in different environments.

Gas Electron Diffraction (GED) for Gas-Phase Structure Elucidation

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, where molecules are isolated and free from intermolecular interactions that can influence solid-state structures. Studies have employed GED in conjunction with high-level quantum chemical calculations to determine the equilibrium parameters of this compound researchgate.netfinechem-mirea.rucore.ac.ukzioc.ruresearchgate.net.

These investigations have confirmed that the molecule in the gas phase is planar and exhibits CS symmetry, consistent with findings from solid-state studies finechem-mirea.ruresearchgate.netfinechem-mirea.rucore.ac.uk. The comparison between GED and X-ray diffraction (XRD) data reveals that the structure of this compound can differ between the gas and solid phases, with discrepancies potentially attributed to intermolecular interactions present in the crystal structure finechem-mirea.ruresearchgate.net. Quantum chemical calculations, particularly using methods like B3LYP with the aug-cc-pVTZ basis set, have shown good agreement with experimental GED data, providing a reliable means to describe the gas-phase geometry finechem-mirea.ruresearchgate.netresearchgate.net.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential tools for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. Liquid chromatography (LC) has been specifically mentioned in the context of this compound synthesis.

In a reported scalable synthesis of this compound from cyanoacetic acid using a mixed acid (HNO3/H2SO4) in dichloromethane (B109758), the product was obtained with an 84% purity after liquid chromatography analysis researchgate.netacs.org. Another patent describes a preparation method using dichloromethane as a reaction medium, yielding this compound with a purity of 91.8% as tested by liquid chromatography google.com. These results demonstrate the utility of LC in quantifying the purity of the synthesized this compound, indicating that while the compound can be obtained in good purity, further purification steps might be necessary depending on the application's stringent requirements. Chromatographic methods are implicitly used to monitor the completion of reactions and the absence of significant byproducts during synthesis.

Compound Name Table:

| Common Name | Chemical Name |

| This compound | This compound (DCFO) |

| HMX | High Melting Explosive |

| RDX | Research Department Explosive (Hexogen) |

| CL-20 | Hexanitrohexaazaisowurtzitane |

| DNAN | 2,4-Dinitroanisole |

| NTO | 3-nitro-1,2,4-triazol-5-one |

| AP | Ammonium (B1175870) Perchlorate |

| BT | 3,4-Bis(tetrazolylfuroxan-4-yl)furoxan |

| BTFO | 3,4-Bis(3-tetrazolylfuroxan-4-yl)furoxan |

| DAeTF | 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan |

| DNTF | 3,4-bis(3-nitrofurazan-4-yl)furoxan |

| CAziFO | 3-cyano-4-azido-1,2,5-oxadiazole 2-oxide |

| AAOF | 3-amino-4-amidoximinofurazan |

| Yimitasvir | (1S,4R)-8-hydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl propionate |

| Hymexazol | 3-methylisoxazole-5-ol |

| Eliglustat | N-(1S,2R,3E,6S)-2-amino-1-(2,3-bis(benzyloxy)propyl)-6-methylhept-3-en-1-yl)acetamide |

Reactivity and Derivatization Chemistry of 3,4 Dicyanofuroxan

Nucleophilic Transformations of the Cyano Groups

The two cyano groups in 3,4-dicyanofuroxan are susceptible to nucleophilic attack, a characteristic that has been extensively exploited for the synthesis of various heterocyclic systems. The differential reactivity of these cyano groups can sometimes lead to selective functionalization.

The nitrile functionalities of this compound can be transformed into tetrazole rings through reactions with azide (B81097) sources or related nitrogen nucleophiles, often involving multi-step sequences. For instance, the introduction of two tetrazole frameworks onto the furoxan core has been achieved, yielding compounds with enhanced energetic properties.

3,4-bis(1H-tetrazol-5-yl)furoxan (54) has been synthesized from this compound. This derivative exhibits a density of 1.62 g cm−3, a detonation velocity (D) of 7,778 m s−1, and a calculated detonation pressure (P) of 23.9 GPa frontiersin.org.

The synthesis of hydroxytetrazole compounds often involves the cycloaddition of chlorooxime and azide functionalities, with amidoxime (B1450833) intermediates playing a key role. While not always directly starting from DCFO, these pathways highlight the conversion of nitrile-like precursors into tetrazole systems frontiersin.orgacs.org.

The reaction of the cyano groups with hydroxylamine (B1172632) is a common route to amidoxime intermediates, which are pivotal for the subsequent formation of oxadiazole rings. This transformation typically involves the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by cyclization.

The amidoxime intermediate (55) is formed via the nucleophilic addition of hydroxylamine to this compound nih.govfrontiersin.org. This intermediate can then undergo further reactions, such as tautomerization and nucleophilic attack on the second cyano group, to facilitate ring closure and form fused systems nih.govfrontiersin.org.

Condensation of amidoximes with reagents like cyanogen (B1215507) bromide (BrCN) can lead to the formation of 1,2,4-oxadiazole derivatives researchgate.net. For example, the reaction involving amidoximes derived from this compound and BrCN has yielded compounds such as 4-azido-3-(5-amino-1,2,4-oxadiazolyl)furoxan researchgate.net.

Another derivative, 3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan (112) , has been synthesized from this compound through a sequence involving cyano addition, diazotization, cyclization, and nitration frontiersin.org. This compound possesses a density of 1.712 g cm−3, a melting point (m.p.) of 89.8°C, and a detonation velocity (D) of 7,374 m s−1 frontiersin.org.

Beyond hydroxylamine, other nitrogen-containing nucleophiles can react with the cyano groups of this compound. These reactions often lead to the formation of complex heterocyclic structures, including fused ring systems and compounds with multiple nitrogen atoms. The reactivity of the cyano group is central to these transformations, allowing for the construction of diverse molecular architectures.

Ring-Opening and Rearrangement Reactions of the Furoxan Core

The furoxan ring itself is an energetic moiety that can undergo ring-opening and rearrangement reactions under certain conditions, often leading to reactive intermediates.

Theoretical studies using density functional theory (DFT) have investigated the electronic structure and stability of this compound and its potential isomers. These studies indicate that the cyclic form of this compound is generally more stable than its ring-opened dinitrosoethylene isomer.

Quantum chemical calculations have determined the equilibrium molecular structure of this compound, establishing its planar structure with CS symmetry. The calculations suggest that the ring form is electronically and thermodynamically more favored compared to its ring-opened dinitroso isomer researchgate.netearthlinepublishers.comfinechem-mirea.ru.

The cis-1,2-dinitrosoethylene intermediate is recognized as a potential tautomer of the furoxan structure, which can be accessed under heating conditions. The existence of such tautomers can influence the stability of the furoxan skeleton researchgate.net.

While direct experimental observation of this compound undergoing ring-opening to form dinitrosoethylene intermediates is not extensively detailed in the provided snippets, theoretical studies confirm the potential existence and relative stability of such species. The furoxan ring's susceptibility to tautomerization through dinitrosoethylene intermediates is a known characteristic of this class of compounds researchgate.net. Computational studies have explored the transition state geometries and energies associated with the ring-opening reactions of dicyanofuroxan, providing insights into these potential pathways researchgate.netearthlinepublishers.com.

Compound List

this compound (DCFO)

3,4-bis(1H-tetrazol-5-yl)furoxan (54)

3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan (112)

Amidoxime intermediate (55)

4-azido-3-(5-amino-1,2,4-oxadiazolyl)furoxan

3,4-bis(3-tetrazolylfuroxan-4-yl)furoxan (BTTFO)

cis-1,2-dinitrosoethylene

3,4-dicyano-1,2,5-oxadiazole-2-oxide (DCFO)

4-amino-3-cyanofuroxan

3-amino-4-cyanofurazan

3,4-dicyanofurazan

3-cyano-4-nitrofuroxan

3-cyano-4-(3-cyano-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole-2-oxide

3-carbamoyl-4-cyano-1,2,5-oxadiazole

4-carbamoyl-3-cyano-1,2,5-oxadiazole

3,4-bis(4'-nitrofurazan-3'-yl) furoxan (BNFF)

3,4-bis(3-cyanofuroxan-4-yl) furoxan (69)

3,4-bis(4'-aminofuroxano-3') furoxan (83)

Trifuroxan-fused 1,2-diazocine compound (84)

3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan (B8792606) (38)

3-amino-4-(2-amino-1,3,4-oxadiazol-5-yl)-1,2,5-oxadiazole (107)

3,4-bis(3-nitrofuroxan-4-yl)furoxan (BNTFO-I)

3,4-bis(4-nitrofuroxan-3-yl)furoxan (BNTFO-IV)

Dicyanocarbene C(CN)2

Theoretical and Computational Investigations of 3,4 Dicyanofuroxan

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations play a pivotal role in elucidating the fundamental properties of molecules like 3,4-dicyanofuroxan, offering detailed information on their equilibrium geometries and electronic distributions.

Density Functional Theory (DFT) Calculations for Equilibrium Parameters

Density Functional Theory (DFT) has been extensively employed to determine the equilibrium parameters of this compound. Studies utilizing DFT, particularly with functionals such as B3LYP and UB3LYP, often in conjunction with basis sets like 6-31G*, 6-311++G(d,p), and aug-cc-pVTZ, have established that this compound adopts a planar equilibrium structure with CS symmetry researchgate.netearthlinepublishers.comfinechem-mirea.ruacs.org. These calculations also reveal that the cyclic furoxan ring form is electronically and thermodynamically more stable compared to its ring-opened dinitroso isomer earthlinepublishers.com. For instance, UB3LYP/6-311++G(d,p) calculations have indicated that the ring form of DCFO is significantly favored over the dinitroso isomer earthlinepublishers.com. The PBE0 functional, often combined with dispersion corrections (DFT-D), has also been applied to study related furoxan systems dntb.gov.ua. The Gaussian 09 program suite has been a common platform for these DFT computations researchgate.netdntb.gov.ua.

Basis Set Effects on Computational Accuracy

The choice of basis set significantly influences the accuracy of quantum chemical calculations. For this compound and related furoxan systems, studies have consistently shown that increasing the size and flexibility of the basis set generally leads to improved agreement with experimental geometries and energies researchgate.netfinechem-mirea.ruresearchgate.net. For instance, the use of augmented basis sets (e.g., aug-cc-pVTZ) typically enhances the accuracy of calculations compared to smaller basis sets researchgate.netresearchgate.net. The concept of complete basis set (CBS) extrapolation is also recognized as a method to minimize basis set truncation errors, particularly in high-level ab initio calculations researchgate.net. While some studies suggest that basis set effects might be less critical for certain properties among the tested sets acs.org, the general trend supports the use of larger, more comprehensive basis sets for achieving higher accuracy in predicting molecular parameters.

Table 1: Comparison of Computational Methods for this compound Geometry and Electronic Structure

| Computational Method | Basis Set(s) | Key Findings | Reference(s) |

| DFT (B3LYP, UB3LYP) | 6-31G*, 6-311++G(d,p), aug-cc-pVTZ, PBE0 | Describes planar structure with CS symmetry; ring form more stable than dinitroso isomer; good agreement with experiment. | researchgate.netearthlinepublishers.comfinechem-mirea.ruacs.orgdntb.gov.ua |

| Ab Initio (MP2) | 6-31G(d,p), cc-pVTZ, aug-cc-pVTZ | Less accurate than CCSD(T) and B3LYP for molecular structure. | researchgate.netfinechem-mirea.ruacs.org |

| Ab Initio (CCSD(T)) | cc-pVTZ, aug-cc-pVTZ | High accuracy, excellent agreement with experimental data (GED/microwave); more accurate than MP2. | researchgate.netfinechem-mirea.ruresearchgate.netcolab.ws |

| Ab Initio (other) | CISD, QCISD, RSPTn, MRCI, MR-AQCC | Investigated for furoxan; HF and low-level post-HF methods less reliable due to electron correlation effects. | acs.org |

| Basis Set Trend | Increasing size (e.g., from 6-31G to aug-cc-pVTZ) | Generally leads to improved agreement with experimental geometries and energies. | researchgate.netfinechem-mirea.ruresearchgate.net |

Computational Elucidation of Reaction Mechanisms

Computational studies have been instrumental in understanding the reaction pathways involving nitrile oxides and the reactivity of the furoxan core.

Dimerization Mechanisms of Nitrile Oxides to Furoxans

The dimerization of nitrile oxides to form furoxans is a well-studied process, with computational investigations providing detailed mechanistic insights. DFT calculations, particularly at the B3LYP/6-31G* level, reveal that the dimerization of nitrile oxides, such as acetonitrile (B52724) oxide and para-chlorobenzonitrile oxide, proceeds via a stepwise mechanism involving dinitrosoalkene intermediates that possess significant diradical character researchgate.netacs.orgrsc.orgnih.gov. The formation of the C-C bond is typically identified as the rate-determining step in this process researchgate.netacs.orgrsc.org. Factors such as the electronic nature of substituents on the nitrile oxide can influence the activation energy for this C-C bond formation, with electron-withdrawing groups like cyano potentially affecting the barrier rsc.org. While concerted [3+2] and [3+3] cycloaddition pathways to other heterocycles have also been explored, they generally exhibit higher kinetic energy barriers compared to the stepwise furoxan formation route, thus supporting the experimental observation that furoxan formation is a dominant pathway for nitrile oxide dimerization rsc.org. Electrochemical methods can be employed to minimize this dimerization by controlling the concentration of the nitrile oxide intermediate chemrxiv.org.

Transition State Analysis for Derivatization Reactions

Computational studies have also focused on the reactivity of the furoxan ring itself, including its potential for ring-opening and other derivatization reactions. For this compound, the ring-opening reaction to a dinitroso isomer has been investigated, with transition state geometries and energies determined researchgate.netearthlinepublishers.com. One study reported an activation energy of 171.27 kJ/mol for the ring opening of DCFO earthlinepublishers.com. These calculations help in understanding the stability of the furoxan ring under various conditions. Furthermore, reactions involving the cyano groups of this compound, such as its reaction with hydrazine (B178648) to form fused ring systems via [3+2] cycloaddition, have also been computationally analyzed, providing insights into the mechanistic pathways of its derivatization frontiersin.org.

Table 2: Energy Profile for Ring Opening of this compound

| Structure/State | Total Electronic Energy (kJ/mol) | Zero-Point Energy (kJ/mol) | Total Energy (kJ/mol) |

| Ring Form (I) | -1370006.48 | 120.62 | -1369885.86 |

| Ring-Opened (II) | -1369888.46 | 108.64 | -1369779.82 |

| Transition State (TR) | -1369824.80 | 110.21 | -1369714.59 |

*Calculations performed at UB3LYP/6-311++G(d,p) level of theory earthlinepublishers.com.

Compound Name Table

| Common Name | Chemical Name | Abbreviation |

| This compound | 3,4-Dicyano-1,2,5-oxadiazole-2-oxide | DCFO |

| Nitrile Oxides | R-C≡N⁺-O⁻ | - |

| Acetonitrile Oxide | CH₃-C≡N⁺-O⁻ | - |

| para-Chlorobenzonitrile Oxide | 4-Cl-C₆H₄-C≡N⁺-O⁻ | - |

| Dinitrosoalkene | R-C(NO)=C(NO)-R | - |

Thermodynamic and Kinetic Profiles of Transformations

The energetic performance of a compound is intrinsically linked to its thermodynamic stability and the potential energy stored within its molecular structure. This compound exhibits a high heat of formation, a key indicator of stored chemical energy researchgate.net. This high heat of formation, calculated to be approximately 326.4 kJ mol⁻¹, contributes significantly to its potential as an energetic material researchgate.netresearchgate.net. Furthermore, its oxygen balance, while negative at -11.6%, is considered favorable for energetic applications, indicating a reasonable proportion of oxygen available for combustion researchgate.netresearchgate.net.

While detailed kinetic profiles of specific transformations of this compound are not extensively detailed in the provided literature, its inherent energetic nature suggests a propensity for rapid energy release under appropriate initiation conditions. The synthesis of this compound involves a self-heating process during the dropwise addition of mixed acid, which is necessary for the reaction to proceed, though this self-heating is typically limited to the refluxing temperature of the solvent researchgate.netresearchgate.net. This observation hints at the compound's energetic potential, even during its formation.

Predictive Modeling of Physicochemical Properties (related to materials science applications)

The prediction of physicochemical properties through theoretical and computational methods is crucial for the design and application of novel energetic materials. For this compound, these investigations primarily focus on its energy content and explosive performance characteristics.

Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation is a critical thermodynamic parameter that quantifies the energy stored within a molecule. Computational studies have been employed to determine this value for this compound. Quantum chemical calculations, utilizing methods such as Density Functional Theory (DFT) and coupled cluster computations, have refined the understanding of its molecular structure and associated energetic properties researchgate.netresearchgate.netfinechem-mirea.rufinechem-mirea.ru. The calculated heat of formation for this compound is reported as approximately 326.4 kJ mol⁻¹ researchgate.netresearchgate.net. This value places it among compounds with significant stored energy, contributing to its potential in energetic applications. For comparative context, benchmark explosives like RDX have significantly lower heats of formation, around 86.3 kJ mol⁻¹ acs.org.

Theoretical Detonation Performance Prediction (e.g., Detonation Velocity, Pressure)

Predictive modeling of detonation performance, including detonation velocity (vD) and detonation pressure (P), is essential for evaluating the efficacy of energetic materials. Theoretical calculations for this compound predict a high detonation velocity of approximately 8923 m s⁻¹ and a detonation pressure of around 36.3 GPa researchgate.netresearchgate.net. These values are comparable to or exceed those of established explosives like RDX (vD ≈ 8823 m s⁻¹, P ≈ 35.1 GPa) acs.org. The high density of this compound, measured at 1.89 g cm⁻³, is also a significant factor contributing to its projected superior detonation performance researchgate.netresearchgate.net. These predictions are often derived using thermochemical codes such as EXPLO5 ntu.edu.sg.

For related complex furoxan derivatives, such as 3,4-bis(3-tetrazolylfuroxan-4-yl)furoxan (BTTFO), even higher detonation velocities (e.g., 8621 m s⁻¹) and pressures (e.g., 31.5 GPa) have been theoretically predicted, alongside exceptionally high heats of formation (e.g., 1290.8 kJ mol⁻¹) researchgate.netacs.orgfrontiersin.orgnih.gov. These findings highlight the potential for furoxan-based molecular architectures to achieve remarkable energetic properties.

Table 1: Calculated Standard Enthalpies of Formation

| Compound | Calculated Enthalpy of Formation (kJ mol⁻¹) | Reference(s) |

| This compound | 326.4 | researchgate.netresearchgate.net |

| 3,4-bis(1H-5-tetrazolyl)furoxan (BTFO) | ~727.8 | acs.org |

| 3,4-bis(3-tetrazolylfuroxan-4-yl)furoxan (BTTFO) | ~1290.8 - 1391.4 | researchgate.netacs.orgnih.gov |

| RDX (Hexogen) | ~86.3 | acs.org |

Applications of 3,4 Dicyanofuroxan in Advanced Materials Research

Precursor to High-Energy Density Materials (HEDMs)

The furoxan moiety is recognized as an energetic component, contributing a significant heat of formation osti.gov. 3,4-Dicyanofuroxan, in particular, serves as a critical starting material for synthesizing a wide array of nitrogen-rich energetic compounds. Its structure allows for the introduction of various explosophoric groups and the formation of complex molecular architectures, leading to materials with superior energetic performance.

Design Principles for Nitrogen-Rich Energetic Furoxan Derivatives

The design of novel energetic materials often involves maximizing energy output while maintaining molecular stability and acceptable sensitivity. This compound is instrumental in this pursuit due to several key design principles:

High Nitrogen Content: The furoxan ring system, along with the attached cyano groups, contributes to a high nitrogen content, a characteristic feature of many powerful energetic compounds. High nitrogen content generally leads to a greater release of gaseous nitrogen upon decomposition, a desirable trait for propellants and explosives frontiersin.orgnih.govresearchgate.net.

Reactive Cyano Groups: The two cyano (-CN) groups on the DCFO molecule are highly reactive and serve as versatile handles for further functionalization. These groups can be transformed into various energetic functionalities or used to link multiple energetic units, facilitating the creation of symmetrical and complex energetic structures frontiersin.orgnih.gov.

Incorporation of Explosophores: DCFO derivatives are designed by incorporating potent explosophoric groups such as nitro (-NO₂), nitramino (-NHNO₂), dinitromethyl (-CH(NO₂)₂), and fluorodinitromethyl (-CF(NO₂)₂) moieties. This strategy aims to synergistically enhance the energy density and performance of the resulting compounds researchgate.netrhhz.net.

Heterocyclic Frameworks: The furoxan ring itself provides a stable heterocyclic framework that can be integrated into larger, fused, or bridged polyheterocyclic systems, further increasing the density and energetic output frontiersin.orgnih.govresearchgate.netrhhz.net.

Synthesis of Energetic Salts for Propellants and Explosives

Energetic salts derived from furoxan structures have demonstrated performance comparable to established explosives like RDX and HMX. This compound and its derivatives are precursors for synthesizing such salts, which often exhibit improved thermal stability and tunable sensitivity.

For instance, energetic salts derived from furoxan structures, such as the ammonium (B1175870) salt of 4-nitro-3-(1H-tetrazol-5-yl) furoxan, have shown detonation performance close to RDX frontiersin.org. The synthesis of diammonium salts of furoxan derivatives has yielded materials with high crystal densities, such as 1.840 g cm⁻³ researchgate.net. Other derivatives, like compounds 2b and 2c, have demonstrated better sensitivities and detonation properties comparable to HMX researchgate.net. These salts are being explored for applications in propellants and explosives due to their promising energetic characteristics.

Table 1: Properties of Selected Furoxan Derivatives and Salts

| Compound Name | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Heat of Formation (kJ mol⁻¹) | Reference |

| 3,4-bis(1H-tetrazol-5-yl) furoxan | 1.62 | 7,778 | 23.9 | - | frontiersin.org |

| Ammonium salt of 4-nitro-3-(1H-tetrazol-5-yl) furoxan | 1.84 | 8,919 | 36.2 | - | frontiersin.org |

| 3,4-bis(3-fluorodinitromethylfuroxan-4-yl) furoxan (75) | - | 9,509 | 42.6 | - | frontiersin.orgnih.gov |

| 3,4-bis(3-tetrazolylfuroxan-4-yl) furoxan (70) | - | 8,621 | 31.5 | 1,290.8 | frontiersin.orgnih.gov |

| Diammonium salt of a furoxan derivative | 1.840 | - | - | - | researchgate.net |

Fabrication of Bridged and Fused Polyheterocyclic Energetic Frameworks

This compound serves as a crucial intermediate for constructing more complex energetic structures, including bridged and fused polyheterocyclic frameworks. These advanced architectures often exhibit enhanced density and performance.

Tandem and Hybrid Frameworks: DCFO is utilized in the synthesis of tandem furoxan-based compounds and hybrid systems that combine furoxan with other nitrogen-rich heterocycles like tetrazoles frontiersin.orgnih.gov. For example, 3,4-bis(3-cyanofuroxan-4-yl) furoxan has been synthesized from DCFO via cyano addition and diazotization, followed by cyclization frontiersin.orgnih.gov.

Bridged Structures: Research has explored the creation of azo-bridged energetic materials using furoxan derivatives. These compounds typically display high nitrogen-oxygen content, good thermal stability, and excellent detonation performance, often surpassing that of RDX researchgate.net.

Fused Systems: The development of fused polyheterocyclic energetic frameworks, such as those incorporating multiple furoxan rings or fused with other nitrogen-rich azoles, is an active area of research. For instance, derivatives like 3,4-bis(3-fluorodinitromethylfuroxan-4-yl) furoxan have demonstrated detonation performance comparable to CL-20, a benchmark high-energy material frontiersin.orgnih.gov. The strategic combination of furoxan units with explosophoric groups like fluorodinitromethyl within fused structures leads to materials with exceptionally high energy densities researchgate.net.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Manifolds for Cyano-Furoxans

The cyano groups within 3,4-Dicyanofuroxan offer a versatile platform for a wide array of chemical transformations. Future research should focus on systematically exploring these reactivity manifolds to unlock novel synthetic pathways and create complex molecular architectures. This includes investigating its potential as a synthon in cascade reactions, cycloadditions, and C-C bond-forming reactions, potentially leading to new classes of heterocyclic compounds or fused ring systems. For instance, the differential reactivity of the two cyano groups could be exploited in regioselective functionalization, enabling the precise construction of intricate molecules. Research into tandem reactions involving the cyano groups, leading to the formation of diverse heterocycles like tetrazoles, isoxazoles, and fused frameworks, is expected to continue, offering pathways to advanced energetic materials frontiersin.orgnih.govresearchgate.net. Furthermore, the transformation of cyano groups into other energetic functional groups, such as dinitromethyl, trinitromethyl, and fluorodinitromethyl, presents an avenue for synthesizing high-energy density materials with tailored properties frontiersin.orgnih.gov.

Advancements in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable synthetic routes for this compound and its derivatives is crucial for its broader application and industrial scalability. While some "green" synthesis methods have been reported, such as those involving dehydration or oxidation with milder reagents, further advancements are needed nih.govresearchgate.net. Future research should prioritize the development of catalytic methods, solvent-free reactions, and processes that minimize waste generation and energy consumption. Exploring biocatalytic approaches or flow chemistry techniques could offer significant improvements in terms of efficiency, safety, and sustainability. The aim is to establish synthetic protocols that are not only cost-effective but also align with the principles of green chemistry, making the production of these valuable compounds more accessible and environmentally responsible.

Integration of this compound into Emerging Materials Science Applications

Beyond its established role in energetic materials, this compound holds promise for integration into emerging materials science applications. Its electron-deficient nature and potential for polymerization or incorporation into functional frameworks suggest applications in areas such as optoelectronics, advanced polymers, or as components in novel functional materials. Research could explore its use as a building block for conjugated systems, porous organic frameworks, or as a dopant to modify material properties. The potential to create hybrid materials by covalently linking furoxan units with other functional molecules or nanoparticles could lead to synergistic effects and novel functionalities. For example, the combination of furoxan structures with tetrazole rings has already shown promise in creating high-performance energetic materials with enhanced heats of formation and density nih.govacs.org. Future work might extend this concept to non-energetic materials, leveraging the furoxan core for its electronic or structural contributions.

Refinement of Computational Models for Enhanced Predictive Power

The accurate prediction of properties for novel furoxan derivatives is essential for guiding experimental synthesis and accelerating discovery. Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, plays a vital role in this regard researchgate.netmdpi.comresearchgate.net. Future research should focus on refining these computational models to enhance their predictive power for a wider range of properties, including thermal stability, mechanical sensitivity, detonation performance, and reactivity. Developing more accurate quantitative structure-activity relationship (QSAR) models tailored for furoxan derivatives could significantly streamline the design process for materials with specific desired characteristics. Furthermore, integrating machine learning algorithms with quantum chemical calculations could lead to more robust predictive tools, enabling the rapid screening of virtual libraries of furoxan-based compounds for potential applications in diverse fields.

Q & A

Q. What is the optimal synthetic methodology for producing 3,4-dicyanofuroxan with high yield and safety?

The US Army Research Laboratory developed a scalable method using cyanoacetic acid suspended in dichloromethane, treated dropwise with concentrated HNO₃/H₂SO₄. This protocol achieves 72% yield and 84% purity, avoids hazardous exotherms by limiting self-heating to dichloromethane’s reflux temperature, and replaces older methods with poor reproducibility . Key steps include strict temperature control during mixed-acid addition and post-reaction purification via liquid chromatography.

Q. How does the thermal stability of this compound influence its handling and storage?

Thermal gravimetric analysis (TGA) shows stability up to 200°C, making it suitable for melt-casting into explosive charges . However, decomposition occurs upon contact with amines (e.g., hydrazine, piperidine), leading to explosive reactions . Storage recommendations include inert atmospheres and avoidance of basic contaminants. Differential scanning calorimetry (DSC) should be used to monitor batch-specific decomposition profiles .

Q. What structural features of this compound contribute to its energetic properties?

X-ray diffraction confirms a planar furoxan ring with electron-withdrawing cyano groups, increasing density (1.82 g/cm³) and detonation velocity (8,150 m/s) compared to nitro analogs . The crystal packing, stabilized by π-π stacking and dipole interactions, enhances mechanical stability, critical for handling under friction or shock .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity and cyclization in this compound synthesis?

Nitrosation of malononitrile forms a dioxime intermediate, which undergoes cyclodehydration via lead dioxide oxidation or acid-catalyzed pathways. Computational studies (DFT) reveal that HNO₃/H₂SO₄ promotes nitrosative cyclization by stabilizing transition states through protonation of the hydroxylamine intermediate . Competing pathways, such as diazotization of aminofurazans, are less favored due to higher activation barriers .

Q. How do computational methods compare in predicting the molecular geometry and stability of this compound?

B3LYP/6-311++G(d,p) calculations align closely with experimental XRD data, showing a planar Cs-symmetric structure. MP2 and CCSD(T) methods overestimate ring distortion due to electron correlation effects. The B3LYP/aug-cc-pVTZ method is recommended for gas-phase studies, while solid-state modeling requires dispersion corrections to account for crystal packing .

Q. What are the decomposition pathways of this compound under thermal or chemical stress?

Thermal decomposition above 200°C proceeds via ring-opening to a dinitroso isomer, followed by CN-group elimination and NO release . Reaction with amines triggers rapid N-oxide reduction, forming unstable diazenium intermediates that decompose explosively . Time-resolved FTIR and mass spectrometry are critical for identifying transient species .

Q. How do contradictory reports on stability inform risk assessment in energetic material formulations?

While bulk thermal stability is well-documented , trace impurities (e.g., residual amines) can lower decomposition thresholds . Researchers must validate purity via HPLC-NMR and conduct sensitivity tests (impact, friction) for batch-specific hazard profiling .

Q. What electronic effects dominate the reactivity of this compound in NO donor applications?

Cyano groups increase the furoxan ring’s electron deficiency, enhancing NO release upon cysteine-mediated reduction. DFT studies show that the LUMO energy (-3.2 eV) facilitates nucleophilic attack at the O-N bond, releasing NO with 3–10× higher potency than glyceryl trinitrate .

Methodological Recommendations

- Synthesis Optimization : Use in situ IR spectroscopy to monitor nitrosation/cyclization kinetics .

- Stability Testing : Combine DSC-TGA with microcalorimetry for decomposition enthalpy measurements .

- Computational Validation : Cross-reference B3LYP results with CCSD(T)/aug-cc-pVTZ for critical bond parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.